molecular formula C18H13BrN4O B12207789 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

Cat. No.: B12207789
M. Wt: 381.2 g/mol
InChI Key: ISKDEXHHMCDYKH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is a tetrazole-based compound characterized by a 4-bromophenyl group at the 1-position and a naphthalen-1-yloxymethyl substituent at the 5-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles known for their applications in medicinal chemistry, coordination chemistry, and materials science due to their metabolic stability and ability to act as bioisosteres for carboxylic acids .

For example, molybdenum trioxide (MoO₃) has been employed as a catalyst in the preparation of 5-substituted tetrazoles, with characterization via NMR, IR, HRMS, and single-crystal XRD . The naphthalenyloxymethyl group in the target compound likely introduces steric bulk and enhanced π-π interactions compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

1-(4-bromophenyl)-5-(naphthalen-1-yloxymethyl)tetrazole

InChI

InChI=1S/C18H13BrN4O/c19-14-8-10-15(11-9-14)23-18(20-21-22-23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2

InChI Key

ISKDEXHHMCDYKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=NN3C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution Reactions: The bromophenyl group can be introduced via a substitution reaction using 4-bromobenzyl chloride and a suitable base.

    Ether Formation: The naphthalen-1-yloxy methyl group can be attached through an etherification reaction involving naphthalen-1-ol and a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the naphthalen-1-yloxy methyl group can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

(a) 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole

  • Structure : Features a methyl group instead of the naphthalenyloxymethyl substituent.
  • Synthesis : Yielded 87% via condensation reactions, with a melting point of 168–170°C .
  • Key Differences : The methyl group reduces steric hindrance and lipophilicity compared to the bulkier naphthalenyloxymethyl group. IR and NMR data confirm the absence of ether (C–O–C) stretching vibrations present in the target compound .

(b) 1-(4-Methoxyphenyl)-5-[[(4-methoxyphenyl)methyl]thio]-1H-tetrazole (CAS 875654-72-1)

  • Structure : Substituted with a thiomethyl group linked to a 4-methoxyphenyl moiety.
  • Properties : Higher molecular weight (328.39 g/mol) and density (1.28 g/cm³) compared to the target compound. The thioether and methoxy groups enhance solubility in polar solvents .

(c) 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS 801235-12-1)

  • Structure : Contains a sulfonyl group and fluorophenethyl chain.

Bromophenyl-Containing Heterocycles with Bioactive Profiles

(a) 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA)

  • Structure : Replaces the tetrazole core with a triazole ring.
  • Bioactivity : Exhibits antimicrobial activity against Staphylococcus aureus and Candida albicans via interactions with human serum albumin (HSA). The triazole’s smaller ring size reduces hydrogen-bonding capacity compared to tetrazoles .

(b) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Structure : Combines triazole, pyrazole, and thiazole moieties.
  • Properties : The chloro substituent provides weaker electronegativity than bromo, affecting binding affinity in therapeutic applications .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity/Applications
Target Compound ~395.3* Not reported Bromophenyl, naphthyloxy Potential antimicrobial/coordination
1-(4’-Bromophenyl)-5-methyl-1H-tetrazole 243.1 168–170 Methyl Catalyst precursor
BPTA 300.1 Not reported Triazole, bromophenyl Antimicrobial
5-(4-Bromophenyl)-1H-tetrazole 227.0 Not reported Bromophenyl Ligand in coordination chemistry

*Estimated based on structural formula.

Biological Activity

1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is a synthetic compound belonging to the tetrazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H15BrN4O\text{C}_{16}\text{H}_{15}\text{BrN}_4\text{O}

This molecular formula indicates the presence of bromine, nitrogen, and oxygen atoms, which are crucial for its biological activity. The tetrazole ring is known for its ability to mimic carboxylic acids, which enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole have demonstrated efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antimicrobial activity.

CompoundTarget OrganismMIC (µg/mL)
1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazoleStaphylococcus aureus50
1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazoleEscherichia coli100

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored extensively. In vitro studies have shown that 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole can inhibit the proliferation of cancer cell lines such as SK-BR-3 (breast cancer) and L1210 (leukemia). The compound's mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Table summarizing anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
SK-BR-325Apoptosis induction
L121030DNA synthesis inhibition

Antihypertensive Activity

Recent studies have identified certain tetrazole derivatives as effective antihypertensive agents. The compound's ability to act as an angiotensin II receptor blocker contributes to its potential in managing hypertension. Comparative studies with standard medications like Losartan have shown promising results.

Study 1: Antimicrobial Efficacy

In a study published in Global Research Online, several tetrazole derivatives were synthesized and evaluated for antimicrobial activity. The results indicated that compounds with a similar structure to 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Properties

A pharmacological expedition highlighted that specific tetrazole derivatives were effective in reducing tumor growth in various cancer models. Compounds were tested against a panel of human tumor cell lines, revealing selective cytotoxicity towards ovarian cancer cells, particularly in SK-OV-3 lines .

The biological activities associated with 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Inhibition of enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

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